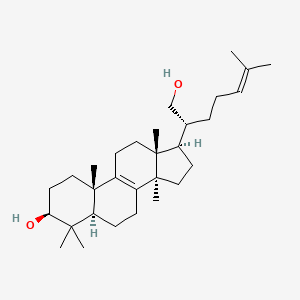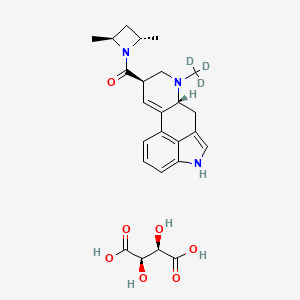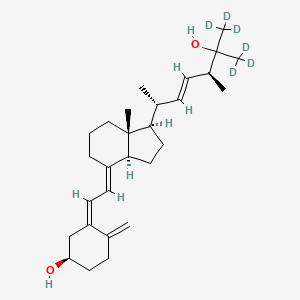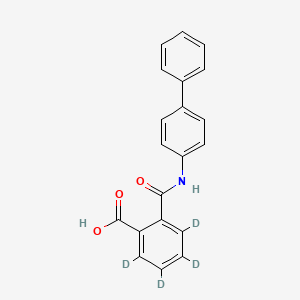
Inubritannolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inubritannolide A is a sesquiterpenoid compound isolated from the flowers of Inula britannica. It exhibits moderate to robust neuroprotective effects across various neuronal cell types against inducers such as hydrogen peroxide, 6-hydroxydopamine, and lipopolysaccharide . The molecular formula of this compound is C30H38O6, and it has a molecular weight of 494.62 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Inubritannolide A involves the extraction of sesquiterpenoid-enriched compounds from the flowers of Inula britannica. The process includes the isolation and purification of the compound using chromatographic techniques . Specific synthetic routes and reaction conditions for the laboratory synthesis of this compound are not widely documented, indicating that it is primarily obtained through natural extraction methods.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings. The large-scale extraction would involve the use of solvents and chromatographic techniques to isolate the compound from the plant material .
Análisis De Reacciones Químicas
Types of Reactions: Inubritannolide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical properties and potential biological activities .
Aplicaciones Científicas De Investigación
Inubritannolide A has several scientific research applications, including:
Mecanismo De Acción
Inubritannolide A exerts its effects through multiple mechanisms, including:
Antioxidative Properties: It reduces oxidative stress in neuronal cells by scavenging free radicals and reducing the levels of reactive oxygen species.
Anti-neuroinflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing neuroinflammation.
Microglial Polarization: The compound modulates microglial polarization, promoting a neuroprotective phenotype.
Comparación Con Compuestos Similares
Inubritannolide B: Another sesquiterpenoid isolated from Inula britannica with similar neuroprotective properties.
Britannilactone: A sesquiterpenoid with neuroprotective and anti-inflammatory effects.
6-Methoxybritannilactone: A derivative of britannilactone with enhanced biological activities.
Uniqueness of Inubritannolide A: this compound is unique due to its hepta-membered cycloether skeleton, which is a rare structural feature among sesquiterpenoids. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C30H38O6 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(1'S,2'S,3S,3aR,4'S,5S,8'R,9aS,10aR)-15'-hydroxy-2',5,9a,11'-tetramethyl-7'-methylidenespiro[5,6,7,8,10,10a-hexahydro-3aH-furo[3,2-h][1]benzoxepine-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-2,6'-dione |
InChI |
InChI=1S/C30H38O6/c1-14-7-6-8-34-28(5)12-23-21(11-19(14)28)30(27(33)36-23)13-29-15(2)9-22-18(16(3)26(32)35-22)10-20(29)17(4)24(30)25(29)31/h11,14-15,18,21-25,31H,3,6-10,12-13H2,1-2,4-5H3/t14-,15-,18+,21-,22-,23+,24?,25?,28-,29-,30-/m0/s1 |
Clave InChI |
FAZTWIODFVWVNC-RXAKKFFTSA-N |
SMILES isomérico |
C[C@H]1CCCO[C@@]2(C1=C[C@H]3[C@@H](C2)OC(=O)[C@@]34C[C@]56[C@H](C[C@H]7[C@H](CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |
SMILES canónico |
CC1CCCOC2(C1=CC3C(C2)OC(=O)C34CC56C(CC7C(CC5=C(C4C6O)C)C(=C)C(=O)O7)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


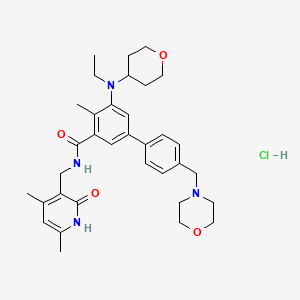
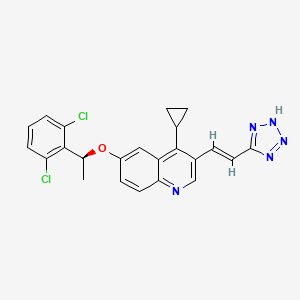
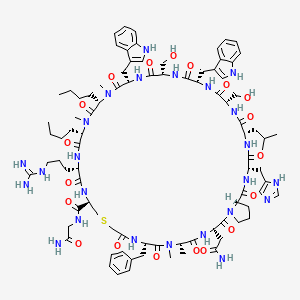
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)

